3-Fluoro-4-methylbenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where a fluorine atom is substituted at the third position and a methyl group at the fourth position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Biochemical Pathways
It’s known that the compound can be used as a gcn2 modulator . GCN2 is a protein kinase that plays a role in the cellular response to amino acid starvation, UV radiation, and other stress conditions .
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-methylbenzenesulfonyl chloride. For instance, the compound is sensitive to moisture , which means its stability and reactivity can be affected by humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-4-methylbenzene. The reaction typically involves the use of chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3-fluoro-4-methylbenzenesulfonamide.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
3-Fluoro-4-methylbenzenesulfonamide: Formed through reduction.
3-Fluoro-4-methylbenzenesulfonic acid: Formed through oxidation.
Scientific Research Applications
3-Fluoro-4-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
- 4-Fluoro-3-cyanobenzenesulfonyl chloride
- 2,4-Dimethylbenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
Uniqueness
3-Fluoro-4-methylbenzenesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
3-fluoro-4-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHIMCRFRIVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381022 | |
Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90260-13-2 | |
Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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